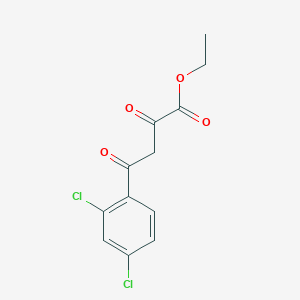

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

Description

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (CAS: 478868-68-7) is a β-diketone ester featuring a 2,4-dichlorophenyl substituent at the 4-position of the butanoate backbone. This compound is characterized by two ketone groups at the 2- and 4-positions, which confer unique reactivity and chelating properties. Its primary applications include serving as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.

Properties

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLZWVABZPQWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629461 | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478868-68-7 | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Preparation Methods

2.1 Knoevenagel Condensation Approach

- Reactants: 2,4-dichlorobenzaldehyde and ethyl acetoacetate.

- Catalyst/Base: Sodium ethoxide or sodium ethylate is commonly used.

- Solvent: Ethanol or anhydrous ethanol.

- Conditions: The reaction mixture is stirred at room temperature or slightly cooled conditions (0–20°C) for several hours (typically 5 hours or overnight).

- Procedure: Sodium ethoxide is prepared by dissolving metallic sodium in ethanol, then cooled to about 10°C. The aldehyde and ethyl acetoacetate are slowly added to the sodium ethoxide solution under stirring. The mixture is allowed to react, then quenched with acid (e.g., dilute HCl) and the product is isolated by filtration and recrystallization.

- Yield: Reported yields are generally high, around 70–81% for analogous compounds (e.g., ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate), suggesting similar efficiency for the 2,4-dichlorophenyl derivative.

2.2 Claisen Condensation and Oxidation

- This method involves Claisen condensation between ethyl acetoacetate and 2,4-dichlorobenzaldehyde under acidic conditions.

- Subsequent oxidation steps may be necessary to obtain the dioxobutanoate structure.

- This route is less commonly detailed but is supported by research literature as an alternative synthesis.

Industrial-Scale Production

- Industrial synthesis employs batch or continuous flow reactors with optimized parameters to maximize yield and purity.

- Automated reactors allow precise control of temperature, stirring, and reagent addition.

- Solvent recovery and recycling are incorporated for cost-efficiency and environmental considerations.

- Purification typically involves recrystallization or chromatographic techniques adapted for scale.

- Industrial processes emphasize safety and regulatory compliance, particularly in handling chlorinated aromatic compounds.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | Sodium ethoxide (NaOEt) | Prepared in situ from sodium and ethanol |

| Solvent | Ethanol or anhydrous ethanol | Solubility and reaction medium |

| Temperature | 0°C to room temperature (20–25°C) | Cooling may improve selectivity |

| Reaction Time | 5 hours to overnight (12–16 hours) | Sufficient for complete condensation |

| Molar Ratios | 1:1 molar ratio of 2,4-dichlorobenzaldehyde to ethyl acetoacetate | Stoichiometric balance for optimal yield |

| Workup | Acidification with dilute HCl, filtration, washing with water | Isolation of product |

| Purification | Recrystallization or chromatography | To achieve high purity |

| Yield | 70–81% (based on analogous compounds) | High efficiency expected |

Research Findings and Structural Confirmation

- Spectroscopic Analysis:

- ^1H NMR confirms the presence of the ethyl ester group with characteristic peaks at δ ~1.3 ppm (CH3) and δ ~4.2 ppm (CH2).

- IR spectroscopy shows carbonyl stretches around 1740 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone).

- X-ray Crystallography:

- Single-crystal X-ray diffraction studies confirm the molecular conformation and stereochemistry, including the cyclohexenone ring and chiral centers.

- Purity and Stability:

- Purity is assessed by HPLC and melting point analysis.

- Stability studies under laboratory conditions involve monitoring degradation by NMR and IR over time.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 2,4-dichlorobenzaldehyde, ethyl acetoacetate, sodium ethoxide | 0–25°C, 5–16 h, ethanol solvent | 70–81 | High yield, straightforward | Requires careful base handling |

| Claisen Condensation + Oxidation | Ethyl acetoacetate, 2,4-dichlorobenzaldehyde, acid catalyst | Acidic conditions, oxidation step | Moderate | Alternative route | Multi-step, lower overall yield |

| Industrial Batch/Continuous | Same as above, scaled up | Automated reactors, optimized | High | Scalable, cost-effective | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C12H10Cl2O4

- Molecular Weight: Approximately 289.11 g/mol

- CAS Number: 478868-68-7

The compound features a dichlorophenyl group attached to a dioxobutanoate moiety, which contributes to its reactivity and biological activity.

Chemistry

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is utilized as a building block in the synthesis of complex organic molecules. It plays a crucial role in creating heterocycles and other derivatives that may exhibit enhanced biological activities.

Biology

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties: Preliminary studies suggest it may possess activity against various microbial strains.

- Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory responses have shown promise.

Medicine

The compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, particularly in:

- Pain Management: Compounds derived from this compound are being studied for analgesic properties.

- Cancer Treatment: There is ongoing research into its anticancer potential due to its interaction with cellular pathways involved in tumor growth.

Industry

In industrial applications, this compound is used in the production of:

- Agrochemicals: Its unique chemical properties make it valuable in the formulation of pesticides and herbicides.

- Dyes and Polymers: The compound's reactivity is leveraged for creating specific dyes and polymer materials.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed promising results against Staphylococcus aureus and Escherichia coli. The derivatives exhibited significant antimicrobial activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in animal models. Results indicated that treatment with this compound significantly reduced markers of inflammation in tissues subjected to induced inflammatory responses .

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include binding to active sites, altering enzyme conformation, or interfering with substrate binding.

Comparison with Similar Compounds

Substituent Variability in Aromatic Rings

The 2,4-dichlorophenyl group in the target compound can be substituted with other aryl or heteroaryl groups, altering electronic and steric properties:

Key Observations :

Functional Group Modifications

Variations in the diketone structure significantly impact chemical behavior:

Research Findings :

Structural Analogues in Cyclohexenone Derivatives

Complexity increases with fused ring systems:

Crystallographic Insights :

- The target compound’s cyclohexenone derivatives exhibit Z'=2 symmetry in 37.5% of cases, indicating prevalent polymorphism in this class .

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C₁₂H₁₀Cl₂O₄

- Molecular Weight : Approximately 289.11 g/mol

- Structure : The compound features a dioxobutanoate moiety and a dichlorophenyl group, which are crucial for its biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antitubercular activity , indicating its potential as a candidate for developing new antimicrobial agents. This activity may be attributed to its structural characteristics that facilitate interactions with bacterial targets.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties . It has been studied for its effects on various cancer cell lines, showing promise in inhibiting cell growth and inducing apoptosis. The exact mechanisms of action are still under investigation but are believed to involve the modulation of specific signaling pathways related to cell survival and proliferation.

Synthesis

This compound can be synthesized through several methods, typically involving the condensation of diethyl oxalate with appropriate chlorobenzoic acids followed by esterification. The synthetic routes are significant as they allow for the production of derivatives that may exhibit enhanced biological activities or different chemical properties .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting a dose-dependent response.

-

Anticancer Activity Assessment :

- In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptosis.

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | Contains a chlorophenyl group | Exhibits different biological activities |

| Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate | Methyl instead of ethyl | May have altered solubility and reactivity |

| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Different chlorophenyl substitution | Potentially different pharmacological profiles |

This table illustrates how variations in structure can lead to diverse biological activities among related compounds.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, and how is structural confirmation achieved?

Methodology :

- Synthesis : The compound can be synthesized via Claisen condensation between ethyl acetoacetate and 2,4-dichlorobenzaldehyde under acidic conditions, followed by oxidation. Alternative routes may involve ketone functionalization using dichlorophenyl precursors (e.g., 2,4-dichlorophenylacetic acid derivatives) .

- Structural Confirmation :

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the cyclohexenone ring conformation (half-chair) and stereochemistry of chiral centers (e.g., C9-R and C10-S configurations) .

- Spectroscopy : Use -NMR to verify the ethyl ester moiety (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH), and IR spectroscopy to identify carbonyl stretches (~1740 cm for ester, ~1680 cm for ketone) .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

Methodology :

- Purity Analysis :

- Stability Testing :

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?

Methodology :

- Assay Design :

- Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ampicillin).

- Test cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293) to distinguish selective activity .

- Data Interpretation :

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodology :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, dipole moments).

- Molecular Docking : Simulate interactions with biological targets (e.g., HSP90) using AutoDock Vina; validate docking poses with crystallographic data .

- MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments using GROMACS .

Q. What mechanistic insights explain its regioselectivity in nucleophilic addition reactions?

Methodology :

- Kinetic Studies : Monitor reaction progress via -NMR to track intermediate formation (e.g., enolate species).

- Isotopic Labeling : Use -labeled carbonyl groups to trace nucleophilic attack pathways .

- Theoretical Analysis : Calculate Fukui indices to identify electrophilic centers (C4 ketone vs. C2 ester carbonyl) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

Methodology :

- Source Validation : Cross-check data against high-purity samples (≥99% by HPLC) and peer-reviewed crystallographic datasets (e.g., CCDC entries for bond lengths/angles) .

- Environmental Controls : Ensure consistent measurement conditions (e.g., DSC for melting points under N atmosphere; solvent-free NMR acquisition) .

Structural and Functional Insights

Q. What role do the dichlorophenyl and ester groups play in its supramolecular assembly?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.